

5-Methoxyisoxazol-3-amine CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyisoxazol-3-amine

Cat. No.: B1589411

[Get Quote](#)

An In-Depth Technical Guide to 5-Methoxyisoxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This technical guide focuses on the well-documented and widely utilized compound, 5-Methoxyisoxazol-3-amine. Initial searches for "**5-Methoxyisoxazol-3-amine**" did not yield a commercially available or extensively researched compound with this specific name. It is presumed that the intended subject of this guide is the structurally similar and synthetically crucial methyl analogue.

Introduction

5-Methoxyisoxazol-3-amine is a versatile heterocyclic amine that serves as a cornerstone building block in medicinal chemistry.^[1] Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in drug design. This guide provides an in-depth exploration of 5-Methoxyisoxazol-3-amine, from its fundamental chemical identity and properties to its synthesis and critical role in the development of therapeutics.

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. 5-Methoxyisoxazol-3-amine is systematically identified by its CAS number and molecular formula.

- CAS Number: 1072-67-9[2]
- Molecular Formula: C₄H₆N₂O[2]
- IUPAC Name: 5-methyl-1,2-oxazol-3-amine[3]
- Synonyms: 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine[3]

The structural representation of 5-Methylisoxazol-3-amine is crucial for understanding its reactivity.

Caption: Chemical structure of 5-Methylisoxazol-3-amine.

Section 2: Physicochemical Properties

The physical and chemical properties of 5-Methylisoxazol-3-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	98.10 g/mol	[3]
Appearance	Slightly yellow flakes	[4]
Melting Point	56 - 60 °C	[4]
Boiling Point	194 °C	[4]
Solubility in Water	Very soluble	[4]
pK _b	11.60	[4]
LogP	0.1	[3]
Topological Polar Surface Area	52.1 Å ²	[3]

Section 3: Synthesis and Mechanistic Insights

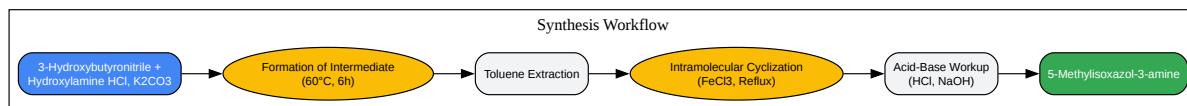
The synthesis of 5-Methylisoxazol-3-amine can be achieved through various routes. One common method involves the cyclization of a nitrile precursor with hydroxylamine.

Experimental Protocol: Synthesis from 3-Hydroxybutyronitrile

This protocol outlines a two-step synthesis of 5-Methylisoxazol-3-amine.

Step 1: Reaction of 3-Hydroxybutyronitrile with Hydroxylamine

- Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.
- Stir the mixture at room temperature for 20 minutes.
- Add 3-hydroxybutanenitrile (14.5g, 0.17mol).
- Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.[\[5\]](#)
- After cooling to room temperature, add 200mL of toluene and separate the aqueous layer.


Causality: The initial reaction between hydroxylamine and 3-hydroxybutyronitrile in the presence of a base (potassium carbonate) forms an intermediate that is poised for cyclization. The elevated temperature facilitates this reaction.

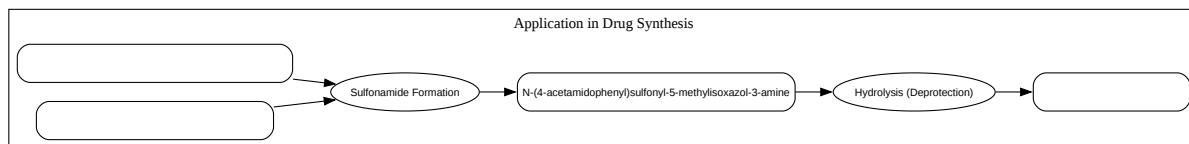
Step 2: Cyclization and Isolation

- To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).
[\[5\]](#)
- Heat the mixture to reflux and separate the water formed during the reaction using a Dean-Stark apparatus until the theoretical amount of water is collected.
- Cool the reaction mixture and adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid.
- Stir for 1 hour, then separate and discard the organic layer.
- Adjust the pH of the aqueous layer to 11-13 with a 30% sodium hydroxide solution, which will cause the product to precipitate.

- Filter the precipitate and dry to obtain 5-Methylisoxazol-3-amine as a light yellow crystalline solid.[5]

Causality: Ferric chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization, leading to the formation of the isoxazole ring. The subsequent acid-base workup is a standard procedure to purify the amine product.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of 5-Methylisoxazol-3-amine.

Section 4: Applications in Research and Drug Development

5-Methylisoxazol-3-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary application is in the production of sulfonamide (sulfa) antibiotics.[6]

Role as a Precursor to Sulfamethoxazole

Sulfamethoxazole is an antibiotic that is frequently used to treat urinary tract infections, bronchitis, and prostatitis.[7] 5-Methylisoxazol-3-amine is a key component in the synthesis of Sulfamethoxazole. The amino group of 5-Methylisoxazol-3-amine is reacted with a sulfonyl chloride derivative of benzene to form the final drug molecule.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 5-Methylisoxazol-3-amine to Sulfamethoxazole.

Synthesis of Other Bioactive Molecules

Beyond sulfa drugs, 5-Methylisoxazol-3-amine is used to synthesize other classes of compounds with potential therapeutic applications. For instance, it reacts with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolopyrimidinones. These resulting heterocyclic systems are of interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

Section 5: Safety and Handling Protocols

Proper handling and storage of 5-Methylisoxazol-3-amine are essential to ensure laboratory safety.

- General Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing.^[4] Wash thoroughly after handling.^[4]
- Personal Protective Equipment (PPE):
 - Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.^[4]
 - Skin: Wear appropriate protective gloves to prevent skin exposure.^[4]
 - Clothing: Wear appropriate protective clothing.^[4]

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4]
- First Aid:
 - Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
 - Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[4]
 - Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
 - Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 biosynth.com
- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem pubchem.ncbi.nlm.nih.gov
- 4. 5-Methylisoxazol-3-amine(1072-67-9)MSDS Melting Point Boiling Density Storage Transport m.chemicalbook.com
- 5. 3-Amino-5-methylisoxazole synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cct2021.ftmc.lt [cct2021.ftmc.lt]

- To cite this document: BenchChem. [5-Methoxyisoxazol-3-amine CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589411#5-methoxyisoxazol-3-amine-cas-number-and-structure\]](https://www.benchchem.com/product/b1589411#5-methoxyisoxazol-3-amine-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com